molecular formula C8H5BrN2O B11713811 3-Bromo-5-(3-pyridyl)isoxazole

3-Bromo-5-(3-pyridyl)isoxazole

Cat. No.: B11713811
M. Wt: 225.04 g/mol
InChI Key: KKFOFVOTXJMVTJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-pyridyl)isoxazole: is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the third position and a pyridyl group at the fifth position. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-pyridyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted methods, which offer the advantages of reduced reaction times and higher yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation has been reported to efficiently produce 5-substituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(3-pyridyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Comparison with Similar Compounds

    3-(3-Pyridyl)isoxazole: Lacks the bromine substitution, which may affect its biological activity and chemical reactivity.

    5-(3-Pyridyl)isoxazole:

Uniqueness: The presence of the bromine atom in 3-Bromo-5-(3-pyridyl)isoxazole enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-5-pyridin-3-yl-1,2-oxazole

InChI

InChI=1S/C8H5BrN2O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H

InChI Key

KKFOFVOTXJMVTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)Br

Origin of Product

United States

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